molecular formula C11H18O4 B138826 Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1489-97-0

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No. B138826
CAS RN: 1489-97-0
M. Wt: 214.26 g/mol
InChI Key: UXXWGBLTOSRBAY-UHFFFAOYSA-N
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Description

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a compound that belongs to the class of organic chemicals known as spiro compounds, which are characterized by a unique structure where two rings are joined through a single atom. The compound is not directly synthesized or analyzed in the provided papers, but related compounds and their synthesis methods offer insights into the potential characteristics and synthetic routes that could be applicable to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.

Synthesis Analysis

The synthesis of related spiro compounds often involves the use of microwave irradiation, as seen in the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates, which were created by reacting diarylcyclohexenones with ethylene diamine in the presence of p-toluenesulfonic acid under solvent-free conditions . Similarly, the stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane were synthesized from ethyl (S)-lactate and dimethyl (S)-malate, employing dianion alkylation as a key step . These methods suggest that the synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate could also involve key steps such as alkylation or the use of microwave irradiation to promote the reaction.

Molecular Structure Analysis

The molecular structure of spiro compounds is often complex, involving multiple stereocenters and the possibility of various stereoisomers. The synthesis of all four energetically possible stereoisomers of a related spiro compound demonstrates the importance of stereochemistry in the synthesis and characterization of these molecules . The molecular structure of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate would likely exhibit similar complexity, with the potential for multiple stereoisomers depending on the synthetic route taken.

Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions, including intramolecular conjugate addition, as seen in the synthesis of (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes . The presence of functional groups such as carboxylates and nitriles in related compounds suggests that Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate could also participate in reactions that involve these functional groups, such as nucleophilic substitutions or additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds can be determined through various analytical techniques, including NMR, mass spectrometry, and elemental analysis . For instance, the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate was established by NMR and mass spectrometry . These techniques would be essential in characterizing the physical and chemical properties of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, such as its melting point, solubility, and stability.

Scientific Research Applications

  • Supramolecular Arrangements : A study by Graus et al. (2010) explored the molecular and crystal structure of various dioxaspiro[4.5]decane derivatives, including ethyl-2,4dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate. They discussed the relationship between molecular structure and crystal structure, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).

  • Enantiomerically Pure Spiroacetals Synthesis : Schwartz et al. (2005) described a method for synthesizing enantiomerically pure dioxaspiro[4.5]decanes from homopropargylic alcohols. This method is important for producing spiroacetal structures, which are significant in various chemical and biological processes (Schwartz et al., 2005).

  • Synthesis and Pharmacological Evaluation : Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, derivatives of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, and evaluated them for dopamine agonist activity. This research is significant for understanding the potential pharmacological applications of these compounds (Brubaker & Colley, 1986).

  • Mass Spectrometric Study : Solomons (1982) conducted a mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane, a compound related to ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This study provided insights into the molecular structure and fragmentation patterns, which are essential for analytical and synthetic chemistry applications (Solomons, 1982).

  • Synthesis of Enantiomerically Pure 2,7-Dialkyl-1,6-Dioxaspiro[4.5]Decanes : Schwartz et al. (2005) also detailed a synthesis method for enantiomerically pure 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes using enantiomerically pure homopropargylic alcohols. This study contributes to the field of stereochemistry and the synthesis of spiroacetal structures (Schwartz et al., 2005).

Future Directions

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate has potential applications in the preparation of various therapeutic agents. It can be used to prepare arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic TRPM8 receptor modulators, and apoptosis-inducing agents . These potential applications suggest promising future directions for this compound in pharmaceutical research.

properties

IUPAC Name

ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXWGBLTOSRBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440753
Record name Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

CAS RN

1489-97-0
Record name Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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Synthesis routes and methods I

Procedure details

4-oxo-cyclohexanecarboxylic acid ethyl ester (52.8 g, 0.31 mole, Merck, Order No. 814249), ethylene glycol (67.4 g, 1.08 mole) and p-toluenesulfonic acid (0.7 g) in toluene (160 ml) were stirred for 20 hours at RT, and the reaction solution was poured into diethyl ether (300 ml) and washed with water, sodium hydrogen carbonate solution and sodium chloride solution. The solution was dried (Na2SO4), concentrated by evaporation in vacuo, and the remaining colorless liquid was processed further without purification.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
67.4 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (5.00 g, 29.4 mmol) was dissolved in toluene (200 mL), and ethylene glycol (15 mL) and oxalic acid (500 mg) were added thereto, followed by stirring under heating and reflux for 5 hours. The reaction mixture was poured into a saturated aqueous solution of sodium hydrogencarbonate, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=8:2) to afford ethyl 1,4-dioxaspiro[4,5]decane-8-carboxylate (6.28 g, 99%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 4-ethoxycarbonyl-cyclohexanone (11.0 g, 64.6 mmol), 1,2-ethanediol (6.02 g, 96.9 mmol), and p-TsOH.H2O (620 mg, 3.2 mmol) in toluene (60 mL) was refluxed using a Dean-Stark to collect water overnight. The mixture was cooled to rt, then quenched with sat. aq. NaHCO3 (30 mL) and diluted with EtOAc (100 mL). The organic layer was washed with brine (30 mL), and dried over anhydrous sodium sulfate. The solvents were evaporated under reduced pressure to give the title compound as a light-yellow oil. 13.8 g, 100% yield. The material was used in next step without further purification. 1H NMR (CDCl3): 1.25 (t, J=7.1 Hz, 3H), 1.52-1.60 (m, 2H), 1.76-1.83 (m, 4H), 1.92-1.97 (m, 2H), 2.34 (m, 1H), 3.95 (s, 4H), 4.13 (q, J=7.1 Hz, 2H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 4-oxocyclohexanecarboxylate (31.8 g) in toluene (100 mL) was added ethylene glycol (36.5 mL) and p-toluenesulfonic acid monohydrate (0.426 g). The two phase mixture was stirred rapidly at ambient temperature for 72 hours. The reaction was diluted with water (900 mL) and extracted with ether (900 mL). The organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered. The title compound was obtained by concentration of the filtrate under high vacuum.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
0.426 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Citations

For This Compound
5
Citations
FA Esteve-Turrillas, C Agulló, JV Mercader… - Analyst, 2018 - pubs.rsc.org
Immunochemical methods have been consolidated during the last few years as complementary analytical strategies for chemical contaminant and residue determination. However, …
Number of citations: 10 pubs.rsc.org
A Regueiro-Ren, SY Sit, Y Chen, J Chen… - Journal of Medicinal …, 2022 - ACS Publications
GSK3640254 is an HIV-1 maturation inhibitor (MI) that exhibits significantly improved antiviral activity toward a range of clinically relevant polymorphic variants with reduced sensitivity …
Number of citations: 8 pubs.acs.org
WL Jia, SV Ces… - The Journal of Organic …, 2021 - ACS Publications
Divergent total syntheses of 10 yaequinolone-related natural products have been achieved for the first time by late-stage C–H olefination of 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(…
Number of citations: 11 pubs.acs.org
CK Wada, JH Holms, ML Curtin, Y Dai… - Journal of medicinal …, 2002 - ACS Publications
A novel series of sulfone N-formylhydroxylamines (retrohydroxamates) have been investigated as matrix metalloproteinases (MMP) inhibitors. The substitution of the ether linkage of ABT…
Number of citations: 139 pubs.acs.org
A Fedoriw, SR Rajapurkar, S O'Brien, SV Gerhart… - Cancer cell, 2019 - cell.com
Type I protein arginine methyltransferases (PRMTs) catalyze asymmetric dimethylation of arginines on proteins. Type I PRMTs and their substrates have been implicated in human …
Number of citations: 196 www.cell.com

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